Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate
Overview
Description
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate is not explicitly mentioned in the available literature.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, piperidine-containing compounds are important synthetic medicinal blocks for drug construction .Scientific Research Applications
Enantiomeric Resolution Studies
Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate has been utilized in enantiomeric resolution studies. Specifically, enantiomers of related compounds have been resolved using chromatography, which is essential for understanding the chiral properties of such molecules. These studies highlight the compound's relevance in chiral chemistry, particularly in understanding hydrogen bonding and π–π interactions for chiral resolution (Ali et al., 2016).
Anticancer Agent Synthesis
This compound plays a role in the synthesis of potential anticancer agents. Research has focused on synthesizing derivatives that exhibit promising anticancer properties. For example, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown potential as anticancer agents, highlighting the compound's significance in medicinal chemistry (Rehman et al., 2018).
Cardiovascular Activity Studies
This compound is involved in the synthesis of compounds studied for their cardiovascular activity. These studies are significant for understanding the compound's potential impact on cardiovascular health and its role in developing related pharmaceuticals (Krauze et al., 2004).
Structural Analysis
The compound has also been used in crystallography to understand the structure of related compounds. These studies provide insights into the molecular structure and interactions, crucial for drug design and development (Mambourg et al., 2021).
Synthesis of New Derivatives
Various studies have focused on synthesizing new derivatives of this compound, exploring its versatility in organic synthesis. These derivatives have potential applications in different fields, including pharmaceuticals and materials science (Hu Ying-he, 2006).
Multicomponent Synthesis Applications
The compound is used in multicomponent syntheses, creating structurally complex and pharmacologically significant compounds. This approach is valuable in drug discovery and development, showcasing the compound's role in innovative synthetic methodologies (Liu et al., 2013).
Synthesis of Drug Intermediates
This compound serves as a key intermediate in the synthesis of various drugs. Its role in synthesizing drug intermediates underlines its importance in pharmaceutical manufacturing (Sun et al., 2013).
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as Ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate, is an important task of modern organic chemistry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating their significant role in the pharmaceutical industry .
Properties
IUPAC Name |
ethyl 1-(3-methyl-4-nitrophenyl)piperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-15(18)12-5-4-8-16(10-12)13-6-7-14(17(19)20)11(2)9-13/h6-7,9,12H,3-5,8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHROBXQPLABAGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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